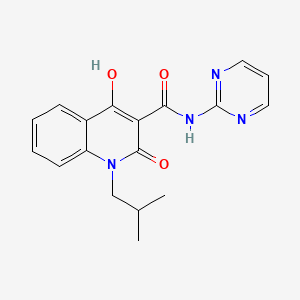
4-Hydroxy-1-(2-methylpropyl)-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-(2-methylpropyl)-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with a unique structure that combines quinoline, pyrimidine, and carboxamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(2-methylpropyl)-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of a quinoline derivative with a pyrimidine derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-(2-methylpropyl)-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of quinoline alcohols.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
4-Hydroxy-1-(2-methylpropyl)-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(2-methylpropyl)-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline derivatives: Share the quinoline core structure but differ in functional groups.
Pyrimidine derivatives: Share the pyrimidine core structure but differ in the attached substituents.
Carboxamide derivatives: Share the carboxamide functionality but differ in the attached aromatic rings.
Uniqueness
4-Hydroxy-1-(2-methylpropyl)-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide is unique due to its combination of quinoline, pyrimidine, and carboxamide functionalities, which confer specific chemical and biological properties not found in simpler analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Properties
IUPAC Name |
4-hydroxy-1-(2-methylpropyl)-2-oxo-N-pyrimidin-2-ylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-11(2)10-22-13-7-4-3-6-12(13)15(23)14(17(22)25)16(24)21-18-19-8-5-9-20-18/h3-9,11,23H,10H2,1-2H3,(H,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTXWDHHABQYKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-1-(2,6-Dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine](/img/structure/B5913167.png)
![N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide](/img/structure/B5913182.png)
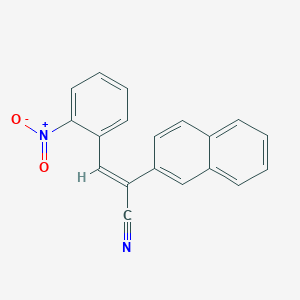
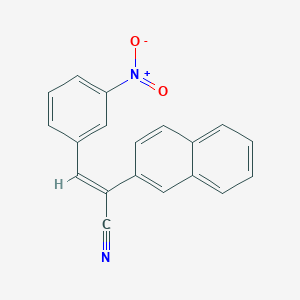
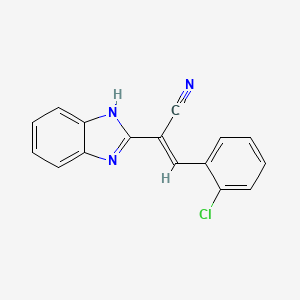
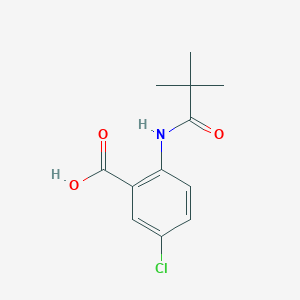
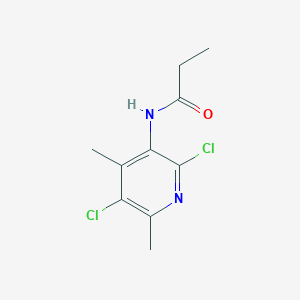
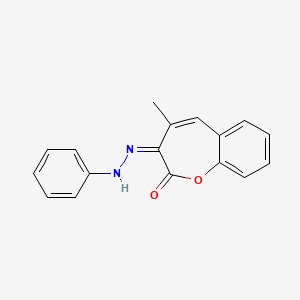
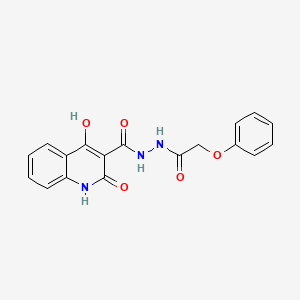
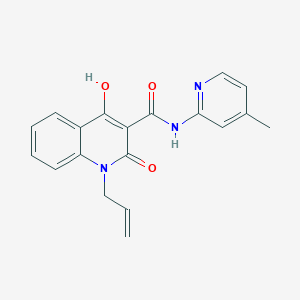
![3,3'-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913251.png)
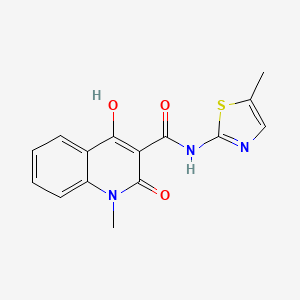
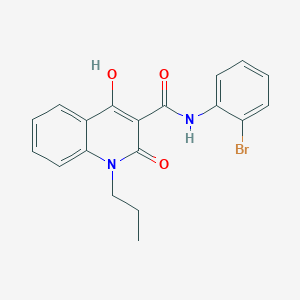
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913270.png)
